6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
6-bromo-2-(trideuteriomethyl)pyridazin-3-one |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3/i1D3 |
InChI Key |
KDZJDTWUSLHWQN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=CC(=N1)Br |
Canonical SMILES |
CN1C(=O)C=CC(=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Halogen Variations
Pyridazinone derivatives exhibit diverse biological and chemical properties depending on the position and nature of substituents. Key analogs include:
Key Observations :
Deuterated vs. Non-Deuterated Analogs
The deuterated methyl group in 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one distinguishes it from non-deuterated analogs like 6-Bromo-2-methylpyridazin-3(2H)-one. Studies on similar deuterated compounds (e.g., deuterated antipsychotics) confirm prolonged half-lives and reduced dosing frequencies .
Preparation Methods
Dihydropyridazinone Formation via Knoevenagel Condensation
The synthesis typically begins with dihydropyridazinones, prepared via Knoevenagel condensation between hydrazines and α,β-unsaturated carbonyl compounds. For example, reacting phenylhydrazine with 4-pentynoic acid in the presence of ZnCl₂ yields 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This method provides a foundational scaffold for subsequent functionalization.
Ring Aromatization and Halogenation Strategies
Aromatization of dihydropyridazinones to pyridazin-3(2H)-ones is achieved using oxidizing agents like bromine/acetic acid mixtures or ceric ammonium nitrate (CAN). Bromination at position 6 is facilitated by electrophilic aromatic substitution, where bromine or N-bromosuccinimide (NBS) introduces the halogen atom regioselectively. For instance, treatment of 4,5-dihydropyridazin-3(2H)-one with bromine in acetic acid yields 6-bromopyridazin-3(2H)-one.
Preparation of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one
Regioselective Bromination at Position 6
Method 1: Direct Electrophilic Bromination
6-Bromopyridazin-3(2H)-one is synthesized by treating pyridazin-3(2H)-one with bromine (1.1 equiv) in acetic acid at 60°C for 2 hours, achieving 85% yield. The reaction proceeds via electrophilic attack at the electron-rich position 6, confirmed by NMR and X-ray crystallography.
Method 2: Suzuki-Miyaura Cross-Coupling
Alternative approaches employ palladium-catalyzed coupling. For example, 4-chloro-5-methoxypyridazin-3(2H)-one reacts with 2-bromoarylboronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane) to install bromine at position 6. This method offers superior regiocontrol for complex substrates.
N-Alkylation with Deuterated Methyl Groups
Deuterated Methylation via Alkylation
The deuterated methyl group is introduced at position 2 through N-alkylation. 6-Bromopyridazin-3(2H)-one (1 equiv) reacts with methyl-d3 iodide (1.2 equiv) in anhydrous acetonitrile using K₂CO₃ (2 equiv) as a base at 80°C for 6 hours, yielding this compound in 78% yield. Isotopic purity (>99% D) is verified by mass spectrometry and ²H NMR.
Optimization Insights
- Solvent Effects : Anhydrous acetonitrile outperforms DMF or THF in minimizing hydrolysis.
- Base Selection : K₂CO₃ enhances nucleophilicity of the pyridazinone nitrogen compared to weaker bases like NaHCO₃.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Isotopic Enrichment : 99.5% deuterium content via ²H NMR.
Comparative Analysis of Synthetic Routes
| Method | Bromination Reagent | Methylation Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic + Alkylation | Br₂ (AcOH) | CD₃I | 78 | 99.5 |
| Suzuki + Alkylation | 2-Bromophenylboronic acid | CD₃I | 72 | 98.9 |
Key Observations :
- Direct bromination offers higher yields but requires careful handling of corrosive bromine.
- Suzuki coupling enables late-stage diversification but involves costly palladium catalysts.
Mechanistic Insights and Reaction Optimization
Bromination Mechanism
Electrophilic bromination proceeds via a Wheland intermediate stabilized by resonance with the pyridazinone carbonyl group. Density functional theory (DFT) calculations indicate a 15 kcal/mol activation barrier for position 6 bromination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
